(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (E)-N’-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives were synthesized and characterized using conventional methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the InChI code for a similar compound, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine, is 1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2/b19-12+ .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine has a molecular weight of 282.77 and is a solid at room temperature .Scientific Research Applications
Anti-Prostate Cancer Agents
The compound has been studied for its potential use as an anti-prostate cancer agent . The treatment for prostate cancer may involve surgery, hormonal therapy, and oral chemotherapeutic drugs. This compound could potentially be used in the development of new chemotherapeutic drugs.
Solid-State Fluorescence Material
This compound has been mentioned in the context of solid-state fluorescence materials . These materials have a wide range of applications, including in optoelectronics, sensing, and bioimaging.
Molecular Docking
The compound has been used in structural-based molecular docking approaches . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex.
Chemical Synthesis
The compound can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.
Biological Evaluation
The compound has been used in biological evaluations . This involves assessing the biological activity of a substance.
Pharmaceutical Research
The compound can be used in pharmaceutical research . It can be used to study its effects on various biological systems and its potential therapeutic uses.
Safety And Hazards
properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-15-12(8-7-11-4-1-2-5-13(11)15)10-18-20-16(19)14-6-3-9-21-14/h1-6,9-10H,7-8H2/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXNFPPAQLUPJF-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate |
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